molecular formula C26H27NO2 B2412708 3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide CAS No. 329777-58-4

3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide

Cat. No. B2412708
M. Wt: 385.507
InChI Key: BMXIQQYTTYOTQX-SAPNQHFASA-N
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Description

“3-(4-Isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide” is a chemical compound with the molecular formula C26H27NO2 . Its average mass is 385.498 Da and its monoisotopic mass is 385.204193 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 26 carbon atoms, 27 hydrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Polymerization and Material Science

  • Polymerizable Phenolphthalein Derivatives : Research by Fleischmann, C. et al. (2012) explored the synthesis of polymerizable phenolphthalein derivatives, which included compounds similar to 3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide. These derivatives were utilized to create color switchable materials through copolymerization, leading to the development of pH-sensitive polymers and hydrogels (Fleischmann, C. et al., 2012).

  • Polymer Formation and Stability : Another study by Fleischmann, C. and Ritter, H. (2013) delved into the copolymerization of N-(isopropyl)acrylamide and similar compounds. They demonstrated the synthesis of pH-sensitive polymers and their potential for forming stable, color-changing materials under different conditions, which has implications in supramolecular polymer chemistry (Fleischmann, C. & Ritter, H., 2013).

  • UV Cross-Linkable Polymers : Suresh, J. et al. (2016) synthesized novel compounds related to 3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide for the creation of UV cross-linkable polymers. These studies highlight the potential for developing materials with enhanced photocrosslinking properties and thermal stability (Suresh, J. et al., 2016).

Chemical and Environmental Applications

  • Chelating Resins and Selective Adsorption : Research by Fujii, Y. et al. (1992) involved the synthesis of a chelating resin using acrylamide derivatives for the selective adsorption of palladium and copper, demonstrating the utility of such compounds in environmental and chemical applications (Fujii, Y. et al., 1992).

  • Corrosion Inhibition in Metal Surfaces : A study conducted by Abu-Rayyan, A. et al. (2022) focused on acrylamide derivatives as corrosion inhibitors for copper in acidic environments. This illustrates the potential application of 3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide-related compounds in protecting metal surfaces (Abu-Rayyan, A. et al., 2022).

  • Enhanced Oil Recovery Applications : Huang, C. T. et al. (2019) explored the homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide, a compound with structural similarities, highlighting its potential use in enhanced oil recovery due to its hydrophobic properties (Huang, C. T. et al., 2019).

properties

IUPAC Name

(E)-3-[4-(2-methylpropyl)phenyl]-N-[(4-phenoxyphenyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO2/c1-20(2)18-22-10-8-21(9-11-22)14-17-26(28)27-19-23-12-15-25(16-13-23)29-24-6-4-3-5-7-24/h3-17,20H,18-19H2,1-2H3,(H,27,28)/b17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXIQQYTTYOTQX-SAPNQHFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide

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